molecular formula C17H26N2O3S B5862061 N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide

N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide

Cat. No.: B5862061
M. Wt: 338.5 g/mol
InChI Key: VYEYUWGVHOXDEZ-UHFFFAOYSA-N
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Description

N-[2-(Azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery research. With the molecular formula C21H25ClN2O3S and a molecular weight of 420.9528 g/mol, this benzenesulfonamide derivative features a seven-membered azepane ring linked via an amide bond . This specific structural motif is significant, as related N-(2-(azepan-1-yl)ethyl)-benzenesulfonamide compounds have been identified as novel and potent inhibitors of the glycine transporter 1 (GlyT1) . GlyT1 is a key target in neuroscience research for modulating glutamatergic neurotransmission, and compounds with this core structure have demonstrated favorable brain-plasma ratios in pharmacokinetic studies, indicating potential for central nervous system (CNS) activity . Furthermore, benzenesulfonamide scaffolds are widely investigated for their interactions with various biological targets. For instance, structurally similar sulfonamide-based molecules are being explored as multi-target directed ligands for age-related diseases, including as PPARγ modulators and enzyme inhibitors . Researchers may find value in this compound as a building block or intermediate for developing novel therapeutic agents, particularly for CNS disorders and metabolic diseases. This product is intended for research purposes such as in vitro assay development, hit-to-lead optimization, and structure-activity relationship (SAR) studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-3-19(14-17(20)18-12-6-4-5-7-13-18)23(21,22)16-10-8-15(2)9-11-16/h8-11H,3-7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEYUWGVHOXDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCCCCC1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197615
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the azepane derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Benzene Ring: The benzene ring with a methyl substituent is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Where the reactions are carried out in large reactors with controlled temperature and pressure.

    Continuous Flow Processing: Where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide with structurally related benzenesulfonamide derivatives, focusing on molecular attributes and substituent effects:

Compound Name Substituents Molecular Formula Molecular Weight Hydrogen Bond Acceptors Rotatable Bonds Topological Polar Surface Area (Ų) Key Features
This compound (Target) - Ethyl
- 2-(azepan-1-yl)-2-oxoethyl
C₂₁H₂₉N₂O₃S* ~396.5† 6 7 ~94.6‡ Azepane ring enhances lipophilicity; ketone group increases polarity.
N-Cyclohexyl-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide - Cyclohexyl
- 2-(4-(2-methoxyphenyl)piperazinyl)-2-oxoethyl
C₂₅H₃₂N₃O₄S 494.6 7 9 94.6 Piperazine and methoxyphenyl groups may improve CNS penetration.
N-(4-methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide - 4-Methylphenyl
- 4-methylsulfanyl
- 2-(4-phenylpiperazinyl)-2-oxoethyl
C₂₇H₃₀N₃O₃S₂ 495.7 6 7 94.6 Methylsulfanyl group increases lipophilicity (logP ~4.6).
N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide - 4-Fluorophenyl
- 2-(azepan-1-yl)-2-oxoethyl
C₂₁H₂₅FN₂O₃S 404.5 6 7 94.6 Fluorine substitution enhances metabolic stability and electronegativity.
N-(2-(1,3-Bis(4-methoxyphenyl)-2-oxoimidazolidin-4-yl)propan-2-yl)-4-methylbenzenesulfonamide - 2-(imidazolidinone core)
- 4-Methoxyphenyl substituents
C₃₄H₃₆N₃O₅S 622.7 8 12 117.0 Imidazolidinone ring introduces rigidity; methoxy groups improve solubility.

*Estimated based on structural analogy to .
†Calculated using average atomic masses.
‡Assumed based on similar sulfonamide derivatives .

Key Structural and Functional Comparisons:

Substituent Effects on Lipophilicity: The target compound’s azepane ring and ethyl group contribute to moderate lipophilicity (estimated logP ~3–4). Fluorine substitution in balances lipophilicity and polarity, improving metabolic stability.

Hydrogen-Bonding Capacity: All compounds share 6–8 hydrogen bond acceptors, primarily from sulfonamide, ketone, and amine groups. The imidazolidinone derivative has the highest polar surface area (117.0 Ų) due to additional methoxy and carbonyl groups.

Synthetic Accessibility :

  • The target compound likely follows a synthesis route involving substitution of a tosyl group with azepane, similar to the azide substitution in .
  • Complex derivatives like require multi-step reactions, including Pd/C-catalyzed reductions and sequential coupling with tosyl chloride .

Biological Relevance: While the target compound lacks explicit activity data, analogs with piperazine/aryl groups (e.g., ) are often explored for CNS or antimicrobial applications, as seen in related quinolone derivatives .

Biological Activity

N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide, also known as Y050-0247, is a compound of interest due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C17H26N2O3SC_{17}H_{26}N_{2}O_{3}S, with a molecular weight of approximately 342.47 g/mol. The compound's structure includes an azepane ring, which is critical for its biological interactions.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

  • Antimicrobial Activity : Some studies suggest that sulfonamide derivatives possess antimicrobial properties. Their mechanism often involves inhibition of bacterial folate synthesis.
  • Antitumor Activity : Preliminary data indicate potential anticancer effects, particularly in targeting specific cancer cell lines. For instance, compounds with similar structures have been studied for their efficacy against lung and liver cancers.
  • Neuroprotective Effects : There is emerging evidence that certain sulfonamide derivatives may offer neuroprotective benefits, possibly by modulating neurotransmitter systems.

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Enzyme Inhibition : Similar compounds have shown to inhibit key enzymes involved in metabolic pathways, which could be a pathway for its biological activity.
  • Receptor Modulation : Interaction with various receptors (e.g., GABA receptors) has been noted in related compounds, suggesting a potential mechanism for neuroactivity.

Study 1: Antitumor Efficacy

A study investigated the antitumor activity of related sulfonamides in vitro against various cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, suggesting that this compound could have similar effects .

Study 2: Neurotoxicity Assessment

In a zebrafish model, the neurotoxic effects of related compounds were evaluated. The findings showed alterations in locomotor activity and cardiac performance at specific concentrations, indicating potential neurotoxic risks associated with prolonged exposure .

Data Table

PropertyValue
Molecular FormulaC17H26N2O3SC_{17}H_{26}N_{2}O_{3}S
Molecular Weight342.47 g/mol
Antimicrobial ActivityYes (inferred from analogs)
Antitumor ActivityYes (inferred from analogs)
Neuroprotective EffectsPotentially present

Q & A

Q. What synthetic methodologies are recommended for preparing N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of this sulfonamide derivative typically involves multi-step reactions, including nucleophilic substitution and coupling. Key steps include:
  • Acylation : Reacting azepane with chloroacetyl chloride to form the 2-(azepan-1-yl)-2-oxoethyl intermediate.
  • Sulfonamide Coupling : Introducing the N-ethyl-4-methylbenzenesulfonamide moiety via coupling reagents (e.g., EDC/HOBt) under anhydrous conditions.
  • Critical Conditions :
  • Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility .
  • Bases : Triethylamine or sodium hydroxide to deprotonate intermediates .
  • Temperature : Maintain 0–25°C to prevent side reactions .
  • Purification : Column chromatography or recrystallization to achieve ≥95% purity .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Identify protons on the azepane ring (δ 1.4–2.1 ppm) and sulfonamide groups (δ 7.3–7.8 ppm for aromatic protons) .
  • IR Spectroscopy : Confirm sulfonyl S=O stretches at 1150–1350 cm⁻¹ and amide C=O at 1650 cm⁻¹ .
  • X-ray Crystallography : Resolve the 3D structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. What experimental strategies are used to evaluate the compound’s pharmacokinetic (PK) properties, such as metabolic stability or blood-brain barrier (BBB) penetration?

  • Methodological Answer :
  • In Vitro Assays :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • BBB Permeability : Use parallel artificial membrane permeability assays (PAMPA) or MDCK cell monolayers to predict passive diffusion .
  • In Vivo Studies : Administer to rodent models and measure plasma/tissue concentrations using HPLC-UV or MS-based methods .

Q. How do structural modifications (e.g., azepane ring substitution) influence biological activity and selectivity?

  • Methodological Answer : Comparative studies on analogs reveal:
  • Azepane Ring Expansion/Contraction : 6-membered piperidine analogs show reduced receptor binding affinity compared to 7-membered azepane due to conformational flexibility .
  • Sulfonamide Substituents : Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce solubility .
  • Experimental Validation :
  • Docking Studies : Use Schrödinger Suite or AutoDock to predict binding modes with target proteins .
  • SAR Analysis : Synthesize derivatives and test in functional assays (e.g., enzyme inhibition) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor activation) and positive controls .
  • Batch Reproducibility : Validate purity via HPLC and elemental analysis across synthetic batches .
  • Meta-Analysis : Compare data across peer-reviewed studies (e.g., PubChem, academic journals) to identify consensus trends .

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